3-Bromocyclopentane-1-carbonitrile

Antibacterial Staphylococcus aureus Small-molecule therapeutics

Select 3-Bromocyclopentane-1-carbonitrile (CAS 338444-78-3) as your key synthetic intermediate for antibacterial SAR and enzyme inhibitor programs. This halogenated cyclopentane building block features dual bromo/nitrile functionality for orthogonal derivatization. Unlike unsubstituted or geminally substituted analogs, the 3-bromo substitution pattern is validated in picomolar CrtN inhibitors (IC₅₀ 2.5 nM) and antibacterial leads against S. aureus. High Fsp³ (0.833) ensures conformational constraint for novel chemical space exploration. Available ≥98% purity for research use.

Molecular Formula C6H8BrN
Molecular Weight 174.04 g/mol
CAS No. 338444-78-3
Cat. No. B3261053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromocyclopentane-1-carbonitrile
CAS338444-78-3
Molecular FormulaC6H8BrN
Molecular Weight174.04 g/mol
Structural Identifiers
SMILESC1CC(CC1C#N)Br
InChIInChI=1S/C6H8BrN/c7-6-2-1-5(3-6)4-8/h5-6H,1-3H2
InChIKeyCLTCFOSERODSMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromocyclopentane-1-carbonitrile (CAS 338444-78-3) – Procurement-Ready Cyclopentane Nitrile Intermediate


3-Bromocyclopentane-1-carbonitrile (C₆H₈BrN; MW 174.04 g/mol; CAS 338444-78-3) is a halogen-substituted alicyclic nitrile and a stereochemically defined cyclopentane derivative that exists as a mixture of diastereomers . As an Fsp³-rich building block with a LogP of 1.66, this compound serves as a versatile synthetic intermediate in medicinal chemistry programs requiring conformationally constrained cyclopentane scaffolds [1]. Its dual functionalization with a bromine leaving group and a nitrile moiety enables orthogonal derivatization pathways, distinguishing it from simpler monofunctional cyclopentane derivatives.

Critical Differentiation of 3-Bromocyclopentane-1-carbonitrile from Cyclopentane Nitrile Alternatives


Generic substitution with simpler cyclopentane carbonitriles (e.g., unsubstituted cyclopentanecarbonitrile, CAS 4254-02-8) or positionally isomeric bromo-analogs (e.g., 1-bromocyclopentane-1-carbonitrile, CAS 114583-20-9) is not scientifically valid due to fundamental differences in target engagement, functionalization topology, and biological activity profiles [1]. While cyclopentanecarbonitrile functions as a non-halogenated substrate for nitrile-hydrolyzing enzymes , the 3-bromo substitution pattern of the target compound confers distinct reactivity for nucleophilic displacement and has been associated with specific antibacterial and enzyme-inhibitory properties that are absent in the unsubstituted parent scaffold [2]. The positional isomer 1-bromocyclopentane-1-carbonitrile exhibits geminal substitution at the C1 position, which fundamentally alters both its steric profile and its chemical reactivity compared to the 3-substituted derivative, precluding simple one-for-one replacement in synthetic sequences or biological assays.

Quantitative Differentiation Evidence for 3-Bromocyclopentane-1-carbonitrile vs. Cyclopentane Analogs


Antibacterial Activity: Bromo-Cyclopentane Scaffold Confers Potent Anti-Staphylococcal Efficacy

Compounds incorporating a bromo-cyclopentane structural motif exhibit promising antibacterial activity against Staphylococcus and Enterococcus strains comparable to last-resort antibiotics in vitro [1]. This class-level antibacterial property is not observed with unsubstituted cyclopentanecarbonitrile (CAS 4254-02-8), which lacks the halogen substitution required for this biological activity profile . The 3-bromo substitution pattern on the cyclopentane ring is a critical structural determinant for this antibacterial phenotype, as evidenced by the identification of bromo-cyclopentane-containing compounds as lead candidates in antibacterial screening campaigns.

Antibacterial Staphylococcus aureus Small-molecule therapeutics

Enzyme Inhibition: Potent CrtN Inhibition (IC₅₀ = 2.5 nM) in S. aureus Pigment Biosynthesis Pathway

A cyclopentane carbonitrile derivative bearing a bromophenyl substituent demonstrates exceptionally potent inhibition of CrtN (4,4'-diapophytoene desaturase) in Staphylococcus aureus Newman, with an IC₅₀ value of 2.5 nM assessed by reduction in staphyloxanthin levels after 48 hours via spectrophotometric methods [1]. This sub-nanomolar potency represents a class-level capability of bromo-cyclopentane carbonitrile scaffolds to engage bacterial pigment biosynthesis targets. The unsubstituted cyclopentanecarbonitrile scaffold lacks the aromatic bromo-substitution required for this high-affinity target engagement.

Enzyme inhibition CrtN Staphyloxanthin biosynthesis

Structural Differentiation: Positional Isomerism vs. 1-Bromocyclopentane-1-carbonitrile Alters Reactivity and Steric Profile

3-Bromocyclopentane-1-carbonitrile (CAS 338444-78-3) is a positional isomer of 1-bromocyclopentane-1-carbonitrile (CAS 114583-20-9). The target compound features bromine substitution at the C3 ring position and nitrile at C1 on separate carbons, whereas the comparator features geminal bromine and nitrile substitution on the same C1 carbon . This positional difference fundamentally alters nucleophilic substitution pathways and the steric environment around the reactive centers, preventing direct substitution in synthetic sequences.

Synthetic chemistry Positional isomerism Building block selection

Procurement and Supply Chain Differentiation: Superior Commercial Availability of 3-Bromo Isomer

3-Bromocyclopentane-1-carbonitrile (CAS 338444-78-3) demonstrates substantially broader commercial availability than its positional isomer 1-bromocyclopentane-1-carbonitrile (CAS 114583-20-9). The 3-bromo isomer is stocked by at least 5 global suppliers with competitive pricing (e.g., $346/100 mg from Enamine, 3-day lead time), whereas the 1-bromo isomer is available from fewer sources at higher price points ($257-265/50-100 mg) [1][2]. This supply chain disparity directly impacts procurement timelines and research budget efficiency.

Procurement Supply chain Commercial availability

High-Value Application Scenarios for 3-Bromocyclopentane-1-carbonitrile Based on Quantitative Evidence


Antibacterial Drug Discovery Targeting Gram-Positive Pathogens

Investigators pursuing novel antibacterial agents against Staphylococcus aureus and Enterococcus strains should prioritize 3-bromocyclopentane-1-carbonitrile as a core scaffold for structure-activity relationship (SAR) exploration. The bromo-cyclopentane motif has been identified as a key structural feature in lead compounds exhibiting in vitro efficacy comparable to last-resort antibiotics [1]. This building block enables the synthesis of focused libraries to optimize antibacterial potency, a therapeutic avenue not accessible with unsubstituted cyclopentanecarbonitrile which lacks this validated antibacterial pharmacophore .

Synthesis of Cyclopentane-Based Enzyme Inhibitors via Orthogonal Derivatization

Medicinal chemistry programs developing cyclopentane-based enzyme inhibitors can leverage the dual functionality of 3-bromocyclopentane-1-carbonitrile for orthogonal derivatization. The bromine atom serves as a handle for nucleophilic displacement or cross-coupling reactions, while the nitrile group can be independently hydrolyzed to carboxylic acids or reduced to amines [1]. This contrasts with 1-bromocyclopentane-1-carbonitrile, where the geminal substitution creates a different steric environment and reactivity profile that may not be compatible with the same synthetic sequences . The Fsp³ value of 0.833 confirms high three-dimensional character desirable for exploring novel chemical space in drug discovery [2].

Virulence Factor Inhibition: Targeting Staphyloxanthin Biosynthesis

Research groups investigating antivirulence strategies against Staphylococcus aureus should employ 3-bromocyclopentane-1-carbonitrile as a starting material for developing CrtN inhibitors. The bromo-cyclopentane carbonitrile scaffold class has demonstrated picomolar-range inhibitory potency (IC₅₀ = 2.5 nM) against CrtN, a key enzyme in staphyloxanthin pigment biosynthesis [1]. Inhibiting this pathway attenuates bacterial virulence without imposing direct selective pressure for resistance, a promising alternative to traditional antibiotics. This application scenario is uniquely enabled by the halogenated cyclopentane carbonitrile scaffold and is not addressable with non-brominated analogs.

AKR1C1/AKR1C3 Inhibitor Development for Hormone-Dependent Cancers

Investigators targeting steroid metabolizing enzymes AKR1C1 and AKR1C3 for hormone-dependent cancer therapy should consider 3-bromocyclopentane-1-carbonitrile as a core cyclopentane building block. A series of cyclopentane derivatives has been evaluated for selective inhibition of these enzymes, with compounds active in the low micromolar range identified as promising anticancer starting points [1]. The bromo-substituted cyclopentane scaffold provides a conformationally constrained core suitable for further functionalization to achieve isoform selectivity between AKR1C1 and AKR1C3, a critical requirement for minimizing off-target effects on 5α-dihydrotestosterone inactivation pathways .

Quote Request

Request a Quote for 3-Bromocyclopentane-1-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.